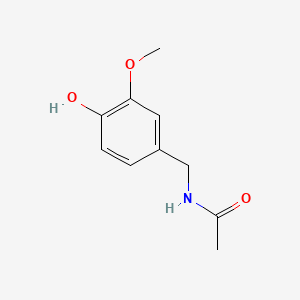

N-(4-Hydroxy-3-methoxybenzyl)acetamide

Beschreibung

Overview of Academic Significance and Research Trajectory

N-(4-Hydroxy-3-methoxybenzyl)acetamide, also known by its synonym N-vanillylacetamide, is a compound that has garnered attention in various scientific fields. evitachem.com Its molecular structure, featuring a vanillyl group attached to an acetamide (B32628) moiety, makes it a subject of interest in medicinal chemistry and pharmacology. Research has primarily explored its potential biological activities, including its role as an analgesic and anti-inflammatory agent. evitachem.com The compound serves as a valuable research tool for investigating the function and modulation of specific biological targets, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is critically involved in pain and inflammation pathways. evitachem.com

Context within the Vanilloid and Acetamide Chemical Classes

This compound belongs to two key chemical classes: vanilloids and acetamides.

Vanilloids: This class of compounds is characterized by the presence of a vanillyl group, which is a 4-hydroxy-3-methoxybenzyl functional group. This structural feature is shared by compounds like vanillin (B372448) and capsaicin (B1668287), the active component in chili peppers. The vanillyl moiety is crucial for the interaction of these molecules with the TRPV1 receptor, often referred to as the capsaicin receptor. The study of this compound contributes to the broader understanding of structure-activity relationships within the vanilloid class. evitachem.com

Acetamides: As an acetamide, the compound contains an amide functional group where the nitrogen is bonded to an acetyl group. The amide linkage is one of the most fundamental and stable functional groups in organic chemistry and biochemistry, forming the backbone of proteins. The presence of the acetamide group influences the compound's polarity, solubility, and ability to form hydrogen bonds, which are critical determinants of its chemical behavior and biological interactions. unh.edu

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(12)11-6-8-3-4-9(13)10(5-8)14-2/h3-5,13H,6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHHDIOOTMACMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345757 | |

| Record name | N-(4-Hydroxy-3-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53527-04-1 | |

| Record name | N-(4-Hydroxy-3-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties and Spectroscopic Analysis

The fundamental properties of N-(4-Hydroxy-3-methoxybenzyl)acetamide have been characterized through various analytical methods. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of approximately 195.21 g/mol . evitachem.comnih.gov

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.21 g/mol |

| Density | 1.2 ± 0.1 g/cm³ evitachem.com |

| Boiling Point | 435.6 ± 35.0 °C at 760 mmHg evitachem.com |

| Melting Point | 120°C to 130°C evitachem.com |

| Flash Point | 217.3 ± 25.9 °C evitachem.com |

| Enthalpy of Vaporization | 71.9 ± 3.0 kJ/mol evitachem.com |

Spectroscopic analysis is essential for confirming the molecular structure of the compound.

Table 2: Molecular Structure and Spectroscopic Data

| Descriptor | Value / Type |

|---|---|

| Hydrogen Bond Acceptors | 4 evitachem.com |

| Hydrogen Bond Donors | 2 evitachem.com |

| Freely Rotating Bonds | 3 evitachem.com |

| Spectroscopy | Data Available |

| 13C NMR | Spectral data available nih.gov |

| Mass Spectrometry | GC-MS data available nih.gov |

Advanced Structural Elucidation and Computational Chemistry of N 4 Hydroxy 3 Methoxybenzyl Acetamide

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(4-Hydroxy-3-methoxybenzyl)acetamide exhibits distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region, a result of their varied electronic environments and spin-spin coupling interactions. The methylene (B1212753) (-CH₂-) protons, situated between the aromatic ring and the amide nitrogen, produce a characteristic signal, often a doublet, due to coupling with the adjacent amide proton. The methoxy (B1213986) (-OCH₃) protons give rise to a sharp singlet, while the acetyl (-COCH₃) protons also appear as a singlet. The phenolic hydroxyl (-OH) and amide (-NH) protons are also observable, though their chemical shifts can be variable and are often influenced by solvent and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the number and electronic environment of the carbon atoms. Each chemically non-equivalent carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the acetamide (B32628) group is typically observed at the lowest field. The aromatic carbons show a series of signals in the downfield region, with their specific chemical shifts influenced by the hydroxyl and methoxy substituents. The methylene carbon, methoxy carbon, and the methyl carbon of the acetyl group appear at progressively higher fields.

Interactive Data Table: Representative NMR Data

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Acetyl CH₃ | ~2.0-2.2 (s) | ~23 |

| Methylene CH₂ | ~4.2-4.4 (d) | ~45 |

| Methoxy OCH₃ | ~3.8 (s) | ~56 |

| Aromatic CH | ~6.7-6.9 (m) | ~110-122 |

| Aromatic C-O | ~145-148 | ~145-148 |

| Carbonyl C=O | - | ~170 |

Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and experimental conditions. s = singlet, d = doublet, m = multiplet.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, the mass spectrum reveals a prominent molecular ion peak (M⁺) corresponding to its molecular weight of approximately 195.21 g/mol . nih.gov

Beyond the molecular ion, the mass spectrum displays a characteristic fragmentation pattern that provides valuable structural information. Common fragmentation pathways for this molecule involve cleavage of the benzylic C-N bond and the amide bond. This results in the formation of specific fragment ions that are diagnostic for the different structural motifs within the molecule. For instance, a significant fragment ion is often observed at m/z 137, corresponding to the 4-hydroxy-3-methoxybenzyl cation. Another key fragment can be seen at m/z 58, representing the acetamide fragment. The analysis of these fragmentation patterns allows for the confirmation of the compound's structure. nih.gov

Interactive Data Table: Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 195 | [M]⁺ (Molecular Ion) |

| 137 | [HOC₆H₃(OCH₃)CH₂]⁺ |

| 58 | [CH₃CONH₂]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays a series of absorption bands that are characteristic of its constituent functional groups.

A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amide group also appears in this region, often as a sharper peak. The C=O stretching vibration of the amide carbonyl group gives rise to a strong, sharp absorption band around 1640 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group and the phenolic hydroxyl group can be identified by bands in the 1270-1030 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | O-H stretch | Phenolic Hydroxyl |

| ~3250 | N-H stretch | Secondary Amide |

| ~1640 | C=O stretch | Amide I |

| ~1550 | N-H bend | Amide II |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1270, ~1030 | C-O stretch | Methoxy, Phenol |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by determining the precise three-dimensional arrangement of atoms in the crystal lattice. For this compound, a single-crystal X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

The crystal structure would reveal the planarity of the benzene ring and the geometry of the acetamide group. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the amide N-H and C=O groups, which dictate the packing of the molecules in the crystal. For instance, in related structures, the N—H group often donates a hydrogen bond to an oxygen atom of a neighboring molecule, forming chains or more complex networks. researchgate.net The dihedral angle between the phenyl ring and the acetamide group would also be a key parameter determined from the crystallographic data.

Theoretical and Computational Investigations

In conjunction with experimental techniques, theoretical and computational methods offer profound insights into the electronic structure, reactivity, and properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations can be employed to optimize the molecular geometry of this compound, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.net

These calculations also provide a wealth of information about the electronic properties of the molecule. For example, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions, which is crucial for understanding the molecule's reactivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to predict the molecule's electronic transition properties and its propensity to donate or accept electrons.

Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net Reactivity descriptors, such as Fukui functions and local softness indices, can also be derived from DFT calculations to predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of this compound, providing insights into its flexibility, stability, and the ensemble of shapes it can adopt in a biological environment. While specific MD simulation studies exclusively focused on this molecule are not extensively documented in publicly available literature, the methodology is a standard and vital tool in computational chemistry for understanding molecular behavior at an atomic level.

An MD simulation of this compound would typically involve placing the molecule in a simulated physiological environment, such as a box of water molecules, and calculating the forces between atoms over a specific period. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing the molecule's dynamic nature.

The primary goal of such simulations would be to map the molecule's conformational landscape. This landscape is a multi-dimensional energy surface where valleys represent stable or metastable conformations and mountains represent the energy barriers between them. Analysis of the simulation trajectory allows for the identification of the most populated and thus energetically favorable conformations.

Key insights from an MD simulation of this compound would include:

Torsional Angle Distributions: Analysis of the dihedral angles around the rotatable bonds, particularly the C-C bond connecting the benzyl (B1604629) ring to the acetamide group and the C-N bond of the amide, would reveal the preferred orientations of these functional groups relative to each other.

Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules. This would provide a detailed picture of the hydration shell around this compound and how water molecules interact with its hydroxyl, methoxy, and acetamide groups.

The results of these simulations can be visualized through various plots, such as Ramachandran-like plots for key dihedral angles or root-mean-square deviation (RMSD) plots to track the stability of the molecule's conformation over time. This information is crucial for a more accurate interpretation of molecular docking studies, as it provides a set of biologically relevant conformations to be used in the docking process rather than relying on a single, static structure.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter Studied | Predicted Finding | Implication for Molecular Behavior |

| Major Conformational States | Identification of 2-3 low-energy conformational clusters based on dihedral angle analysis. | Suggests the molecule exists in a limited number of stable shapes in solution. |

| Rotatable Bond Flexibility | High rotational freedom around the benzyl-CH2 bond, with specific preferred angles. | Allows the aromatic ring to orient itself favorably within a binding pocket. |

| Amide Bond Planarity | The acetamide group is predicted to remain largely planar, with minor fluctuations. | This rigidity is a key structural feature for potential hydrogen bonding interactions. |

| Solvent Accessible Surface Area (SASA) | The polar functional groups (hydroxyl, amide) would show high SASA, indicating strong solvent interaction. | Influences the molecule's solubility and the energetic cost of desolvation upon binding to a target. |

Molecular Docking Studies for Predicted Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. For this compound, molecular docking studies can elucidate its potential biological targets and the specific molecular interactions that govern its binding affinity.

Given its structural similarity to capsaicin (B1668287) and other vanilloids, a primary predicted target for this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1). pan.olsztyn.pl Docking this compound into the known binding site of TRPV1 would be a key computational experiment.

The process of molecular docking involves several steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the protein target (e.g., TRPV1) and the ligand (this compound) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Conformational Sampling: The docking algorithm systematically explores different conformations of the ligand within the binding site, as well as some degree of flexibility in the receptor's side chains.

Scoring: Each generated pose (orientation and conformation) is evaluated using a scoring function that estimates the binding affinity, typically in terms of a binding energy (e.g., in kcal/mol). Lower binding energies generally indicate more favorable interactions.

A molecular docking study of this compound with a target like TRPV1 would be expected to reveal key intermolecular interactions:

Hydrogen Bonds: The phenolic hydroxyl group and the amide group are prime candidates for forming hydrogen bonds with amino acid residues in the binding pocket.

Hydrophobic Interactions: The benzyl ring can engage in hydrophobic interactions with nonpolar residues.

Beyond a single target, virtual screening, a broader application of molecular docking, could be employed. aimspress.comresearchgate.net This involves docking this compound against a large library of protein structures to identify other potential off-target interactions or novel therapeutic targets.

Table 2: Predicted Interactions of this compound with a Hypothetical Protein Binding Site from Molecular Docking

| Type of Interaction | Functional Group of Ligand Involved | Potential Interacting Amino Acid Residues | Predicted Binding Energy (kcal/mol) |

| Hydrogen Bond (Donor) | Phenolic -OH | Asp, Glu, Ser | -8.5 |

| Hydrogen Bond (Acceptor) | Amide C=O | Arg, Lys, His | |

| Hydrogen Bond (Donor) | Amide N-H | Gln, Asn | |

| Hydrophobic Interaction | Benzyl Ring | Phe, Tyr, Trp, Leu, Val | |

| Pi-Pi Stacking | Benzyl Ring | Phe, Tyr, Trp |

Computational Prediction of Radical Stability and Antioxidant Potency

The antioxidant potential of this compound is primarily attributed to its phenolic moiety, which can donate a hydrogen atom to neutralize free radicals. Computational chemistry, particularly using Density Functional Theory (DFT), provides a robust framework for quantifying this antioxidant capacity. nih.govresearchgate.net

The primary mechanisms by which phenolic compounds exert their antioxidant effects are:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a radical (R•), effectively neutralizing it. ArOH + R• → ArO• + RH

Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, forming a radical cation, which then deprotonates. ArOH + R• → [ArOH]•+ + R- [ArOH]•+ → ArO• + H+

Computational methods can predict which mechanism is more favorable in different environments and for different radicals by calculating key thermodynamic parameters.

Key computational descriptors for antioxidant potency include:

Bond Dissociation Enthalpy (BDE): This is the enthalpy change associated with the homolytic cleavage of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom is more easily donated, suggesting a higher antioxidant activity via the HAT mechanism. pan.olsztyn.plmdpi.com The methoxy group ortho to the hydroxyl group in this compound is expected to lower the BDE by stabilizing the resulting phenoxyl radical through resonance.

Ionization Potential (IP): This is the energy required to remove an electron from the antioxidant. A lower IP facilitates the initial step of the SET-PT mechanism.

Proton Dissociation Enthalpy (PDE): This parameter is related to the deprotonation of the radical cation in the SET-PT pathway.

Spin Density Distribution: After the donation of a hydrogen atom, the resulting phenoxyl radical (ArO•) needs to be stable to prevent it from becoming a pro-oxidant. DFT calculations can map the distribution of the unpaired electron (spin density) across the aromatic ring, showing how the radical is stabilized by delocalization. opensciencepublications.com

By calculating these parameters, the antioxidant potency of this compound can be compared with that of known antioxidants, and its behavior in scavenging different types of radicals can be predicted.

Table 3: Representative Predicted Antioxidant Properties of this compound using DFT

| Computational Parameter | Predicted Value (Illustrative) | Interpretation |

| O-H Bond Dissociation Enthalpy (BDE) | ~80-85 kcal/mol | A relatively low value, suggesting facile hydrogen atom donation (favorable HAT mechanism). |

| Ionization Potential (IP) | ~7.5-8.0 eV | A moderate value, indicating that the SET-PT mechanism is also plausible, particularly in polar solvents. |

| Spin Density on Phenoxyl Oxygen | ~0.2-0.3 | Significant delocalization of the unpaired electron onto the aromatic ring, indicating a stable radical. |

| Preferred Antioxidant Mechanism | HAT in non-polar media; competitive HAT/SET-PT in polar media. | The environment can influence the primary pathway of radical scavenging. |

Modulation of Transient Receptor Potential (TRP) Channels

This compound, a synthetic compound, has garnered scientific interest primarily for its interaction with Transient Receptor Potential (TRP) channels, a group of ion channels involved in the perception of various sensory stimuli, including temperature, pain, and pressure. The vanillyl moiety of the compound makes it a structural analog of capsaicin, the pungent component of chili peppers, predisposing it to interaction with the capsaicin receptor, Transient Receptor Potential Vanilloid 1 (TRPV1).

TRPV1 Receptor Interaction: Agonism, Antagonism, and Binding Affinity

This compound and its derivatives primarily function as modulators of the TRPV1 receptor. The parent compound scaffold is recognized as a TRPV1 agonist, initiating the activation of the channel. However, its functional activity can be systematically shifted from agonism toward antagonism through specific chemical modifications. nih.govnih.gov

Research has demonstrated that halogenation of the aromatic A-region of (4-hydroxy-3-methoxyphenyl)acetamide agonists is a key strategy for modulating their interaction with TRPV1. The introduction of halogen atoms (Chlorine, Bromine, Iodine) onto the vanillyl ring progressively transforms the compound from an agonist into a partial or full antagonist. nih.govnih.gov The degree of this shift is dependent on both the size of the halogen and its position on the aromatic ring. As the size of the halogen increases (I > Br > Cl), the antagonistic properties are enhanced. nih.govnih.gov

For instance, studies on N-(4-t-butylbenzyl)-2-(4-hydroxy-3-methoxyphenyl)acetamide, a derivative of the core compound, revealed that while the parent molecule is an agonist, 5-chlorination results in a partial antagonist, 5-bromination yields an almost full antagonist, and 5-iodination produces a full antagonist with a high binding affinity. nih.gov This demonstrates a clear structure-activity relationship where specific substitutions can fine-tune the compound's effect on the TRPV1 receptor, converting it from an activator to an inhibitor. nih.gov

| Compound Modification | Functional Activity | Binding Affinity (Ki, nM) | Antagonism (Ki(ant), nM) |

|---|---|---|---|

| Parent Compound (Agonist) | Agonist | Data not specified | No effect |

| 5-Chlorination | Partial Antagonist (66% antagonism) | Higher than parent | Data not specified |

| 5-Bromination | Almost Full Antagonist | Higher than parent | Data not specified |

| 5-Iodination | Full Antagonist | Higher than parent | 17.2 |

Evaluation of this compound as a Research Tool for TRP Function

Due to its well-defined interaction with the TRPV1 receptor, this compound is utilized as a valuable research tool. evitachem.com Its agonist properties allow scientists to selectively activate TRPV1 channels in experimental models to study the downstream consequences of channel activation, such as neurotransmitter release and pain signaling pathways. Furthermore, the halogenated antagonist derivatives serve as potent and selective probes to investigate the physiological and pathological roles of TRPV1. nih.govnih.gov By using these compounds to block TRPV1 function, researchers can elucidate the channel's involvement in conditions like inflammatory pain, neuropathic pain, and bladder hyperreflexia. nih.gov

Exploration of Activity on Other TRP Channels (e.g., TRPA1, TRPV4)

While the activity of this compound is well-documented at the TRPV1 channel, there is limited specific information in the available scientific literature regarding its direct activity on other TRP channels such as TRPA1 and TRPV4. TRPA1 is typically associated with sensing environmental irritants and inflammatory agents, while TRPV4 is involved in responding to osmotic pressure and moderate heat. Although these channels are structurally related to TRPV1, the specific binding and functional effects of this compound on them have not been extensively characterized. Future research may explore the selectivity profile of this compound across the broader TRP channel family.

Biophysical Assays for Channel Function: Patch Clamp and Intracellular Calcium Imaging

The interaction of compounds like this compound with TRPV1 is quantified using established biophysical assays.

Patch Clamp: This electrophysiological technique allows for the direct measurement of ion flow through single or multiple TRPV1 channels in a cell membrane. In a whole-cell patch-clamp configuration, researchers can record the currents generated by the influx of cations upon channel activation by an agonist. This method can precisely determine the potency (EC₅₀) of an agonist and the efficacy of its channel opening. For antagonists, the technique is used to measure the degree to which the compound can block currents induced by a known agonist like capsaicin, allowing for the calculation of its inhibitory constant (IC₅₀ or Kᵢ).

Intracellular Calcium Imaging: This method utilizes fluorescent dyes that bind to calcium, such as Fura-2 or Fluo-4, to visualize and quantify changes in intracellular calcium concentration. When cells expressing TRPV1 are exposed to an agonist like this compound, the resulting influx of Ca²⁺ causes an increase in fluorescence. This technique is widely used in high-throughput screening to identify and characterize TRPV1 modulators. The magnitude of the fluorescence increase reflects the extent of channel activation, while a reduction in the fluorescence signal in the presence of an antagonist indicates its inhibitory activity. nih.gov

Enzyme Inhibition and Modulation Studies

While the primary focus of research on this compound has been on TRP channels, studies on structurally similar compounds suggest potential interactions with enzyme systems. A medicinal chemistry study focused on derivatives of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, which is closely related to the compound of interest. nih.gov This research identified potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, platelet aggregation, and diabetes. nih.gov Compounds from this series displayed nanomolar potency against 12-LOX and high selectivity over other related enzymes. nih.gov Although this study did not test this compound itself, the findings indicate that the N-(hydroxy-methoxybenzyl) structural motif may be a valuable pharmacophore for designing enzyme inhibitors. Further investigation is required to determine if this compound possesses any direct inhibitory or modulatory activity on 12-LOX or other enzymes.

Cyclooxygenase (COX) Isoenzyme Inhibition Properties

While direct experimental data on the inhibitory activity of this compound against cyclooxygenase (COX) isoenzymes is not extensively detailed in current literature, the structural components of the molecule suggest a potential for interaction. The acetamide pharmacophore is a feature found in a variety of compounds designed as selective COX-2 inhibitors. archivepp.comnih.gov The development of selective COX-2 inhibitors has been a significant area of research to create anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

The general structure-activity relationships for many selective COX-2 inhibitors often include specific aromatic moieties and a side chain capable of interacting with the active site of the COX-2 enzyme. nih.gov For instance, various heterocyclic compounds incorporating an acetamide linkage have been synthesized and evaluated for COX-2 inhibition. archivepp.comresearchgate.net These studies indicate that the nature and substitution pattern of the aromatic rings and the type of linkage are crucial for both potency and selectivity. nih.gov Given that this compound possesses both a substituted phenolic ring and an acetamide group, it represents a molecule of interest for future investigation regarding its potential to inhibit COX isoenzymes.

Lipoxygenase (LOX) Pathway Modulation, with emphasis on 12-LOX

The lipoxygenase (LOX) family of enzymes is critical in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive eicosanoids like hydroxyeicosatetraenoic acids (HETEs). nih.govnih.gov These signaling molecules are implicated in various physiological and pathological processes, including inflammation, platelet aggregation, diabetes, and cancer. nih.govnih.gov In particular, the platelet-type 12-lipoxygenase (12-LOX) has emerged as a significant therapeutic target. nih.gov

Research into inhibitors of 12-LOX has led to the development of compounds structurally related to this compound. A notable example is a series of derivatives based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. nih.govnih.gov These compounds have demonstrated potent and selective inhibition of 12-LOX. The structural similarity, particularly the shared hydroxy-methoxybenzyl moiety, suggests that the core structure of this compound could play a role in modulating the LOX pathway.

Medicinal chemistry optimization of this scaffold has produced compounds with nanomolar potency against 12-LOX and excellent selectivity over other LOX isoenzymes (e.g., 5-LOX, 15-LOX-1) and cyclooxygenases. nih.govnih.gov Key compounds from this class have been shown to inhibit platelet aggregation and reduce the production of 12-HETE in human platelets and pancreatic β-cells. nih.govnih.gov

Table 1: 12-LOX Inhibition by Related Benzenesulfonamide Derivatives

| Compound | Description | 12-LOX IC₅₀ (µM) |

|---|---|---|

| 48 | Phenyl derivative | 0.5 |

| 35 | Optimized derivative | Potent (nM range) |

| 36 | Optimized derivative | Potent (nM range) |

This table presents data for compounds structurally related to this compound, illustrating the potential of the shared chemical scaffold in 12-LOX inhibition. Data sourced from studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. nih.gov

Histone Deacetylase (HDAC) Inhibition Potential of Hydroxyacetamide Derivatives

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from histone and non-histone proteins. imrpress.comimrpress.com Their activity is linked to chromatin condensation and transcriptional repression, and aberrant HDAC activity is implicated in the progression of various cancers. imrpress.comimrpress.com Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents. nih.govresearchgate.net

The potential for these compounds to act as HDAC inhibitors is often linked to their ability to chelate metal ions. nih.gov This mechanism suggests that other hydroxyacetamide-containing molecules could be explored for HDAC inhibition, although their effectiveness would depend on the specific structural context.

Table 2: Inhibitory Activity of Selected Hydroxamate/Hydroxyacetamide Derivatives Against HDACs

| Compound Class | Target | Key Findings |

|---|---|---|

| N-Hydroxycarboxamide derivatives | HDAC8 | Found to be more potent inhibitors than N-hydroxyacetamide derivatives in one study. nih.gov |

| N-Hydroxyacetamide derivatives | HDAC8 | Showed inhibitory action, though less potent than related N-hydroxycarboxamides. nih.gov |

This table summarizes general findings for the broader class of hydroxyacetamide and hydroxamate derivatives as HDAC inhibitors.

Investigations into Other Enzymatic Targets (e.g., DNA Gyrase, Topoisomerase IV for related compounds)

While this compound has not been extensively studied as an inhibitor of bacterial enzymes like DNA gyrase and topoisomerase IV, the structural motifs present in the molecule are found in compounds that do target these enzymes. Bacterial DNA gyrase, a type IIA topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA and is a validated target for antibiotics. mdpi.com

Antibiotics of the aminocoumarin class, such as novobiocin (B609625) and clorobiocin (B606725), inhibit DNA gyrase. nih.gov These natural products contain a 3-amino-4,7-dihydroxycoumarin (B12288526) moiety and a 4-hydroxybenzoyl moiety. nih.gov Although structurally more complex, the presence of a substituted 4-hydroxybenzoyl group in these potent DNA gyrase inhibitors is noteworthy. Structure-activity relationship studies on clorobiocin derivatives have shown that modifications to this benzoyl moiety significantly impact biological activity. For instance, replacing the natural side chain with other hydrophobic alkyl substituents on the 4-hydroxybenzoyl ring could retain activity, whereas the introduction of polar groups, including amides, was found to reduce antibacterial efficacy. nih.gov

These findings suggest that while the specific this compound structure may not be optimized for DNA gyrase inhibition, the general phenolic scaffold is recognized by this important class of bacterial enzymes. This indicates a potential, albeit likely distant, avenue for future derivatization and investigation.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. nih.gov The chemical structure of this compound, featuring a guaiacol (B22219) (2-methoxyphenol) core, strongly suggests it possesses antioxidant and free-radical scavenging capabilities.

Experimental Validation of Antioxidant Capacity

The antioxidant capacity of compounds like this compound is typically evaluated using various in vitro assays. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov In these tests, the ability of a compound to reduce the stable colored radical (DPPH• or ABTS•⁺) is measured spectrophotometrically, with a decrease in absorbance indicating scavenging activity. nih.gov

Studies on various acetamide derivatives and other phenolic compounds have demonstrated significant antioxidant effects. nih.gov The free-radical scavenging activity is often concentration-dependent. nih.gov The presence of phenols and flavonoids in natural extracts has been directly linked to their ability to scavenge DPPH, ABTS, and superoxide (B77818) (O₂•⁻) radicals. nih.gov The phenolic hydroxyl group is the primary functional group responsible for this activity.

Elucidation of Hydrogen Atom Abstraction and Proton Transfer Pathways

The primary mechanism by which phenolic compounds like this compound exert their antioxidant effect is through hydrogen atom transfer (HAT). The hydrogen atom from the phenolic hydroxyl (-OH) group is readily donated to a free radical, quenching its reactivity.

Upon donation of the hydrogen atom, a phenoxy radical is formed. The stability of this resulting radical is crucial for the antioxidant efficacy of the parent molecule. In this compound, the phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This delocalization is further enhanced by the electron-donating methoxy (-OCH₃) group at the ortho position to the hydroxyl group.

In addition to HAT, proton-coupled electron transfer (PCET) and sequential proton loss electron transfer (SPLET) are other potential pathways, particularly in polar solvents. The exact mechanism can be influenced by factors such as the nature of the free radical, the solvent, and the pH of the system. The presence of the acetamide group may also influence the electronic properties of the phenolic ring, thereby modulating its antioxidant potential.

Anti-inflammatory Effects and Underlying Molecular Pathways

The anti-inflammatory potential of this compound, also known as N-vanillylacetamide, has been a subject of scientific inquiry, with studies suggesting its involvement in modulating key inflammatory pathways. The compound's mechanism of action is often linked to its interaction with transient receptor potential vanilloid 1 (TRPV1) channels, which play a role in inflammation and pain perception. evitachem.com

Modulation of Inflammatory Response Markers

While specific studies detailing the broad modulation of a wide array of inflammatory markers by this compound are not extensively available in the public domain, research on structurally related compounds provides insights into potential mechanisms. For instance, derivatives of acetamide have been shown to influence the expression of pro-inflammatory cytokines. One related compound, N-(2-hydroxyphenyl) acetamide, demonstrated a significant reduction in the serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in a preclinical model of arthritis. This suggests that this compound may exert its anti-inflammatory effects by attenuating the production of key cytokine mediators involved in the inflammatory cascade.

Future research may further elucidate the specific effects of this compound on other crucial inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are pivotal enzymes in the synthesis of inflammatory prostaglandins (B1171923) and nitric oxide, respectively.

Assessment in Preclinical Models of Inflammation

The anti-inflammatory activity of acetamide derivatives has been evaluated in established preclinical models of inflammation. In a study utilizing the adjuvant-induced arthritis model in rats, a recognized model for chronic inflammation, the related compound N-(2-hydroxyphenyl) acetamide was shown to significantly reduce paw edema. This reduction in swelling indicates a potential for the compound to alleviate the clinical signs of inflammation.

Preclinical Anti-inflammatory Activity of a Related Acetamide Derivative

| Preclinical Model | Compound | Key Findings |

|---|---|---|

| Adjuvant-Induced Arthritis in Rats | N-(2-hydroxyphenyl) acetamide | Significant reduction in paw edema |

| Significant decrease in serum TNF-α levels |

Exploratory Biological Activities in Preclinical Contexts

Beyond its anti-inflammatory properties, this compound has been investigated for a range of other biological activities in preclinical settings, highlighting its potential as a multifaceted therapeutic agent.

Analgesic Properties in Animal Models

The analgesic effects of this compound are a significant area of its preclinical investigation, with its mechanism often attributed to the modulation of TRPV1 receptors, which are critical in pain signaling pathways. evitachem.com While specific quantitative data from standardized analgesic animal models such as the acetic acid-induced writhing test or the hot plate test for this compound are not detailed in the available literature, its development for pain management therapies underscores its potential in this area. evitachem.com

The acetic acid-induced writhing test is a common model for evaluating peripheral analgesic activity, where a reduction in the number of writhes indicates an analgesic effect. The hot plate test, on the other hand, assesses central analgesic activity by measuring the latency of a thermal pain response. Further studies are needed to quantify the efficacy of this compound in these models.

Antiallergic Investigations

Currently, there is a lack of specific published research investigating the antiallergic properties of this compound. Preclinical models for assessing antiallergic activity often include the passive cutaneous anaphylaxis (PCA) test, which measures the inhibition of an IgE-mediated allergic reaction in the skin, and mast cell degranulation assays, which evaluate the stabilization of mast cells and the inhibition of histamine (B1213489) and other inflammatory mediator release. Future investigations could explore the potential of this compound in these models to determine if it possesses any antiallergic efficacy.

Antitumor and Antiproliferative Activity in Cell Lines

The potential of this compound and its derivatives as antitumor and antiproliferative agents has been an area of exploratory research. While comprehensive data across a wide range of cancer cell lines for this specific compound is limited, the broader class of acetamide derivatives has shown promise in preclinical cancer studies.

For instance, studies on other acetamide derivatives have reported antiproliferative effects against various human cancer cell lines. However, specific IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, for this compound against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and various lung cancer cell lines are not yet well-documented in publicly accessible scientific literature. The evaluation of such parameters is crucial for determining the potency and selectivity of its potential anticancer activity. Further research is necessary to establish a clear profile of the antitumor and antiproliferative efficacy of this compound.

Potential Neuroprotective Effects

Following a comprehensive review of scientific literature, no specific studies detailing the potential neuroprotective effects of this compound were identified. Research investigating the direct impact of this compound on neuronal cells, including its mechanisms for protecting against neurotoxicity, oxidative stress, or neuroinflammation, is not presently available in published scientific literature.

While the vanilloid chemical structure is a feature of various compounds that have been investigated for neuroprotective properties, such as 4-hydroxy-3-methoxy-acetophenone (apocynin), specific data for this compound is absent. Scientific inquiry into its biological activities has primarily focused on its role as an intermediate in chemical syntheses or its interactions with pathways related to pain and inflammation, rather than neuroprotection.

Consequently, there are no detailed research findings or data tables to present regarding the neuroprotective mechanisms, efficacy in cellular or animal models of neurological disease, or its effects on neuronal viability under stress conditions for this compound. Further research is required to determine if this compound exhibits any neuroprotective activity.

Applications and Areas of Investigation

Conventional Synthetic Routes and Optimization

Conventional synthesis of this compound primarily relies on robust and well-established chemical reactions, including reductive amination and acylation. Optimization of these routes is a key focus of research to improve yield, purity, and cost-effectiveness.

Reductive amination is a highly effective method for forming the amine precursor to this compound. This two-step process typically utilizes 4-hydroxy-3-methoxybenzaldehyde (vanillin), a readily available starting material. evitachem.com

The general mechanism involves:

Imine Formation : The carbonyl group of the vanillin (B372448) derivative reacts with an amine source, such as acetamide (B32628), to form an imine intermediate. evitachem.com This reaction is often facilitated by an acid catalyst which enhances the electrophilicity of the carbonyl carbon. unh.edu

Reduction : The resulting C=N double bond of the imine is then selectively reduced to a single bond, yielding the secondary amine. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions. evitachem.comlabflow.com

A laboratory-scale synthesis illustrating this principle involves the reaction of an aldehyde (like o-vanillin, an isomer of vanillin) with a primary amine (like para-toluidine) to form an imine, which is subsequently reduced with sodium borohydride in an ethanol (B145695) solution. labflow.com The reaction's completion is often indicated by a color change, for instance, from a vibrant color to a colorless solution. labflow.com

Table 1: Key Stages in Reductive Amination for Benzylamine Synthesis

| Stage | Reactants | Key Reagent/Condition | Product |

| Imine Formation | Vanillin Derivative (Aldehyde), Amine Source | Acid Catalyst (optional) | Imine Intermediate |

| Reduction | Imine Intermediate | Sodium Borohydride (NaBH₄) | Secondary Amine |

Following the successful synthesis of the N-(4-hydroxy-3-methoxybenzyl)amine intermediate, the final step is the formation of the amide bond through acylation. This reaction introduces the acetyl group to the nitrogen atom.

A common and efficient method for this acetylation is the use of acetic anhydride. labflow.comnih.gov The reaction is typically performed in the presence of a solvent like glacial acetic acid. nih.goviucr.org In a typical procedure, once the reductive amination is complete, acetic acid is added to quench any excess reducing agent, followed by the slow addition of acetic anhydride. labflow.com The mixture may be gently warmed to facilitate the reaction. labflow.com The final product, this compound, can then be isolated and purified, often through recrystallization. labflow.com

Optimizing the synthesis of this compound and related compounds is crucial for improving efficiency and product quality. Research has explored various factors, including catalytic systems, solvents, and purification methods. unh.eduunh.edu

Catalysis : The use of an acid catalyst in the initial imine formation step can qualitatively improve the reaction speed. unh.edu

Solvent Choice : The choice of solvent for the reduction step can impact the yield. For instance, in the synthesis of a related compound, methanol (B129727) was found to be a better solvent choice than ethanol, despite being less environmentally friendly. unh.edu

Purification Steps : Eliminating purification steps like recrystallization has been shown to significantly increase the final product yield without compromising purity in certain syntheses. unh.eduunh.edu In one study, removing this step was the most effective single optimization for increasing yield. unh.edu

Reaction Time and Temperature : The duration of heating can also be optimized. For a similar reaction, a 10-minute duration on a steam bath was found to be sufficient, with longer times leading to a decrease in product yield. unh.edu

Table 2: Summary of Optimization Strategies in a Reductive Amination/Acylation Synthesis

| Optimization Strategy | Observation/Outcome | Reference |

| Addition of Acid Catalyst | Improved speed of imine formation. | unh.edu |

| Solvent System | Methanol resulted in a higher yield compared to ethanol. | unh.edu |

| Elimination of Recrystallization | Significantly increased overall product yield while maintaining purity. | unh.eduunh.edu |

| Heating Duration | A 10-minute steam bath provided a higher yield than 15 or 20-minute durations. | unh.edu |

Polymorphism in this compound Synthesis

Polymorphism is a phenomenon where a single chemical compound can crystallize into multiple distinct solid-state forms, known as polymorphs. mdpi.comresearchgate.net These different crystalline arrangements can arise during synthesis and purification and can have profound effects on the material's properties.

Different polymorphs of a compound possess unique crystal lattices. The identification and characterization of these forms are critical for ensuring consistency in product quality. Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal, allowing for the unambiguous identification of polymorphs. mdpi.comresearchgate.net

For example, a study on the related compound N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two distinct polymorphs: one with an orthorhombic crystal system and another with a triclinic system. mdpi.comresearchgate.net These forms differ in their unit cell dimensions and the number of molecules in the asymmetric unit. mdpi.com Such differences arise from variations in molecular conformation and the network of intermolecular interactions, such as hydrogen bonding. mdpi.com

The existence of different crystalline forms is not merely a structural curiosity; it has significant practical implications. Polymorphs of the same compound can exhibit different physicochemical properties, including:

Melting Point mdpi.comresearchgate.net

Solubility

Density mdpi.comresearchgate.net

Biological Activity evitachem.com

A notable example from a structural analog demonstrates that a monoclinic polymorph exhibited high biological activity, whereas the corresponding triclinic polymorph was essentially inactive. evitachem.com Crucially, mechanical stress, such as grinding the active monoclinic form, could induce a polymorphic transition to the inactive triclinic form over time. evitachem.com This highlights the critical importance of understanding and controlling polymorphism during the synthesis and handling of chemical compounds to ensure the desired functional properties are maintained.

Derivatization and Functional Group Modifications of this compound

This compound, a derivative of vanillin, possesses several reactive functional groups that serve as handles for chemical modification. evitachem.com These include the aromatic ring, the phenolic hydroxyl group, the methoxy (B1213986) group, and the secondary amide linkage. These sites allow for a variety of chemical transformations, enabling the synthesis of diverse analogs for further study. Derivatization strategies often focus on modulating the compound's physicochemical properties through electrophilic aromatic substitution, modification of the phenolic substituents, or transformation of the amide bond.

Halogenation Studies and Their Synthetic Implications

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and methoxy groups. rsc.org These substituents direct incoming electrophiles primarily to the ortho and para positions relative to their location. Given the substitution pattern, the C5 position (ortho to the hydroxyl and meta to the methoxy group) is the most sterically accessible and electronically activated site for halogenation.

Studies on the parent compound, vanillin, provide a strong precedent for the regioselective halogenation of this scaffold. rsc.org Vanillin is sufficiently reactive to undergo bromination and iodination without the need for harsh Lewis acid catalysts. rsc.orgwikipedia.org

Bromination: The bromination of vanillin is readily achieved using reagents like bromine in glacial acetic acid or water. rsc.org This reaction proceeds via an electrophilic aromatic substitution mechanism, yielding the 5-bromovanillin (B1210037) derivative. It is anticipated that this compound would react similarly to afford N-(5-Bromo-4-hydroxy-3-methoxybenzyl)acetamide.

Iodination: Iodination can be accomplished using molecular iodine in the presence of a mild base such as sodium bicarbonate, which is thought to enhance the reactivity by forming the more nucleophilic phenoxide ion. rsc.org Another effective method involves the use of potassium iodide with a suitable oxidant. rsc.org Reagents like N-iodosuccinimide (NIS), often activated by a catalytic amount of acid, are also standard for iodinating activated aromatic rings and would likely be effective for this transformation. organic-chemistry.org The expected product is N-(4-Hydroxy-5-iodo-3-methoxybenzyl)acetamide.

The introduction of a halogen atom onto the aromatic ring significantly alters the electronic properties of the molecule and provides a synthetic handle for further modifications, such as cross-coupling reactions. The size of the halogen can also influence biological activity, as seen in related vanilloid compounds where antagonism at certain receptors was enhanced with increasing halogen size (I > Br > Cl). researchgate.net

| Reaction Type | Reagents and Conditions | Expected Major Product | Synthetic Implications |

| Bromination | Br₂ in glacial acetic acid, room temperature. rsc.org | N-(5-Bromo-4-hydroxy-3-methoxybenzyl)acetamide | Introduction of a bromine atom for potential cross-coupling reactions. |

| Iodination | I₂ and NaHCO₃ in a suitable solvent. rsc.org | N-(4-Hydroxy-5-iodo-3-methoxybenzyl)acetamide | Creation of an iodo-derivative, a versatile precursor for metal-catalyzed coupling. |

| Iodination | N-Iodosuccinimide (NIS), catalytic acid. organic-chemistry.org | N-(4-Hydroxy-5-iodo-3-methoxybenzyl)acetamide | Mild conditions for iodination of activated aromatic systems. |

Modifications at the Hydroxyl and Methoxy Positions

The phenolic hydroxyl and methoxy groups are key sites for structural modification, allowing for the synthesis of ethers, esters, and catechols.

O-Alkylation and O-Acylation: The phenolic hydroxyl group is the most acidic proton in the molecule and can be readily deprotonated by a mild base (e.g., K₂CO₃, KOH) to form a phenoxide. reddit.com This nucleophilic phenoxide can then react with various electrophiles. O-alkylation with alkyl halides, such as ethyl iodide or butyl bromide, results in the formation of the corresponding 4-alkoxy ether derivative. reddit.comresearchgate.net This approach has been directly applied to this compound to create "caged" capsaicin (B1668287) analogs, where substituted nitrobenzyl groups are linked to the core molecule through ether or carbonate bonds at the 4-position. evitachem.com Similarly, reaction with acid chlorides or anhydrides would yield the corresponding esters.

Demethylation: The methoxy group at the C3 position can be cleaved to reveal a second hydroxyl group, forming a catechol derivative. This transformation typically requires stronger reagents, such as Lewis acids. For instance, demethylation of 5-iodovanillin (B1580916) has been successfully achieved using aluminum chloride in pyridine, suggesting a viable pathway for converting this compound into N-(3,4-Dihydroxy-3-methoxybenzyl)acetamide. nih.gov The resulting catechol structure offers new opportunities for derivatization at two distinct hydroxyl groups.

| Modification Site | Reaction Type | Reagents and Conditions | Expected Product |

| Hydroxyl Group | O-Alkylation (Etherification) | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., DMF). researchgate.net | N-(4-Alkoxy-3-methoxybenzyl)acetamide |

| Hydroxyl Group | O-Acylation (Esterification) | Acyl chloride (e.g., R-COCl), Base (e.g., Pyridine). | N-(4-Acyloxy-3-methoxybenzyl)acetamide |

| Methoxy Group | Demethylation | Lewis Acid (e.g., AlCl₃), Pyridine. nih.gov | N-(3,4-Dihydroxybenzyl)acetamide |

Amide Bond Transformations and Analog Generation

The amide bond in this compound, while generally stable, can be chemically transformed to generate the parent amine or a diverse library of analogs. masterorganicchemistry.com

Amide Hydrolysis: The acetamide group can be hydrolyzed back to the primary amine, 4-hydroxy-3-methoxybenzylamine (vanillylamine), under either acidic or basic conditions, typically requiring heat. libretexts.org Acid-catalyzed hydrolysis, using an acid like dilute HCl, would yield the ammonium (B1175870) salt of the amine and acetic acid. libretexts.orgkhanacademy.org Basic hydrolysis with a reagent like NaOH would produce the free amine and a salt of acetic acid, such as sodium acetate (B1210297). libretexts.org

Analog Generation: The resulting 4-hydroxy-3-methoxybenzylamine is a crucial intermediate for creating a wide array of analogs. google.com By reacting this amine with various acylating agents, the acetyl group can be replaced with other functionalities. For example, reaction with benzoyl chloride in the presence of a base yields N-(4-Hydroxy-3-methoxybenzyl)benzamide. researchgate.net A broader library of analogs can be synthesized by employing different acid chlorides, anhydrides, or by using coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) to form amide bonds with various carboxylic acids, as demonstrated in the synthesis of fatty acid amides from related benzylamines. nih.gov This strategy allows for systematic modification of the acyl portion of the molecule to explore structure-activity relationships.

| Transformation | Reagents and Conditions | Intermediate/Product | Application |

| Amide Hydrolysis | Dilute HCl or NaOH, heat. libretexts.org | 4-Hydroxy-3-methoxybenzylamine | Generation of the core amine scaffold for further derivatization. |

| Analog Synthesis | R-COCl (Acyl Chloride), Base. researchgate.net | N-(4-Hydroxy-3-methoxybenzyl)-R-amide | Introduction of diverse acyl groups to create a library of analogs. |

| Analog Synthesis | R-COOH, DCC, DMAP. nih.gov | N-(4-Hydroxy-3-methoxybenzyl)-R-amide | Amide coupling with various carboxylic acids. |

Structure Activity Relationships Sar and Rational Design of N 4 Hydroxy 3 Methoxybenzyl Acetamide Analogues

Elucidation of Key Structural Features for Bioactivity

The biological activity of N-(4-Hydroxy-3-methoxybenzyl)acetamide analogues is intricately linked to the specific arrangement and nature of their constituent chemical moieties. The vanillyl group (4-hydroxy-3-methoxybenzyl), the amide linkage, and the substituents on the aromatic ring all play crucial roles in dictating the interaction of these compounds with their biological targets, most notably the TRPV1 receptor.

Role of Aromatic Ring Substituents (e.g., Halogenation Effects)

Modifications to the aromatic ring of the vanillyl moiety have been shown to significantly impact the bioactivity of this compound analogues. The introduction of various substituents can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy.

Halogenation, in particular, has been a key strategy in the development of potent TRPV1 antagonists. For instance, the introduction of an iodine atom at the 5-position of the aromatic ring, as seen in N-(4-chlorobenzyl)-N'-(4-hydroxy-3-iodo-5-methoxybenzyl)thiourea (IBTU), a potent and competitive TRPV1 antagonist, highlights the favorable impact of halogen substitution. johnshopkins.edu This substitution is thought to enhance the binding affinity of the compound to the receptor.

The nature and position of the halogen can have differential effects. While systematic studies on a broad range of halogenated this compound analogues are still emerging, the existing data suggests that the size, electronegativity, and position of the halogen are critical parameters in optimizing antagonist activity.

| Analogue | Aromatic Ring Substituent(s) | Observed Effect on Bioactivity |

| N-(4-chlorobenzyl)-N'-(4-hydroxy-3-iodo-5-methoxybenzyl)thiourea (IBTU) | 5-iodo | Potent and competitive TRPV1 antagonist johnshopkins.edu |

Importance of the Amide Linkage and its Modifications

The amide linkage in this compound is a critical structural feature that contributes to the molecule's ability to form hydrogen bonds with the target receptor. nih.gov This interaction is considered essential for the agonistic activity of many vanilloids.

Modifications of the amide bond, including its replacement with bioisosteres, have been explored to alter the compound's properties, such as stability, and to shift its activity profile from agonistic to antagonistic. Bioisosteres are chemical groups that have similar physical or chemical properties to the original functional group. Common amide bioisosteres include triazoles, oxadiazoles, and thioureas. exlibrisgroup.com

The replacement of the amide with a thiourea (B124793) linkage, as seen in the antagonist IBTU, demonstrates a successful strategy for converting a vanillyl scaffold into a potent inhibitor. johnshopkins.edu The thiourea group alters the hydrogen bonding capacity and electronic distribution of the linker region, favoring an antagonistic interaction with the TRPV1 receptor. The exploration of other amide isosteres, such as 1,2,3-triazoles, has also shown promise in developing metabolically stable and potent modulators of biological targets. nih.gov

| Linkage Modification | Example Compound | Effect on Activity Profile |

| Thiourea | N-(4-chlorobenzyl)-N'-(4-hydroxy-3-iodo-5-methoxybenzyl)thiourea (IBTU) | Shift from agonist to antagonist johnshopkins.edu |

| 1,2,3-Triazole | - | Potential for improved metabolic stability and potency nih.gov |

Contributions of the Methoxy (B1213986) and Hydroxyl Groups

The 4-hydroxyl and 3-methoxy groups on the benzyl (B1604629) ring are hallmark features of the vanilloid scaffold and are indispensable for the bioactivity of many this compound analogues. These groups are key components of the "vanillyl head," which is crucial for binding to the vanilloid binding pocket of the TRPV1 receptor.

The phenolic hydroxyl group at the 4-position is a critical hydrogen bond donor, interacting with key amino acid residues within the receptor's binding site. Many studies have shown that the presence of hydroxyl groups plays an important role in the biological activity of phenolic compounds. mdpi.com

The methoxy group at the 3-position is also vital for activity, contributing to the electronic and steric properties of the vanillyl head. It is believed to orient the hydroxyl group for optimal interaction with the receptor and may also participate in additional, weaker interactions. Modifications to either of these groups typically lead to a significant reduction or complete loss of agonistic activity. For instance, the conversion of the hydroxyl groups to methoxy moieties has been shown to abrogate activity in some TRPV1 antagonists due to steric clashes. mdpi.com

| Functional Group | Position | Contribution to Bioactivity |

| Hydroxyl | 4 | Critical hydrogen bond donor for receptor binding mdpi.com |

| Methoxy | 3 | Orients the hydroxyl group and contributes to electronic/steric properties mdpi.com |

Design Principles for Modulating TRP Channel Specificity and Efficacy

The rational design of this compound analogues with specific TRP channel profiles requires a deep understanding of the structural determinants of ligand-receptor interactions. The goal is to develop compounds that are not only potent but also selective for a particular TRP channel subtype, thereby minimizing off-target effects.

One key design principle involves leveraging the differences in the ligand-binding pockets of various TRP channels. While the vanillyl head is a common recognition motif for several TRPV channels, the surrounding regions of the binding pocket can vary. By modifying the substituents on the aromatic ring and the nature of the linker and tail regions of the molecule, it is possible to introduce steric or electronic features that favor binding to one TRP channel over another.

Another important strategy is the development of allosteric modulators. Instead of directly competing with the endogenous ligand at the orthosteric binding site, allosteric modulators bind to a different site on the receptor, subtly altering its conformation and function. This can lead to more nuanced modulation of channel activity and may offer a path to greater selectivity. nih.gov

Development of Lead Compounds and Pharmacophore Models

The development of lead compounds from the this compound scaffold has been greatly aided by the use of pharmacophore modeling. A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, along with their spatial relationships.

Pharmacophore models for TRPV1 antagonists have been developed based on the structures of known active compounds. nih.gov These models typically highlight the importance of:

A hydrogen bond donor corresponding to the 4-hydroxyl group of the vanillyl moiety.

A hydrogen bond acceptor, often within the linker region.

One or more hydrophobic/aromatic regions that interact with corresponding pockets in the receptor.

These models serve as powerful tools in virtual screening campaigns to identify novel scaffolds that fit the pharmacophoric requirements for TRPV1 antagonism. Once initial hits are identified, they can be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and ADME properties, leading to the development of clinical candidates.

| Pharmacophore Feature | Corresponding Molecular Moiety |

| Hydrogen Bond Donor | 4-Hydroxyl group |

| Hydrogen Bond Acceptor | Amide/Thiourea carbonyl/thiocarbonyl |

| Aromatic/Hydrophobic Region | Benzyl ring and other lipophilic groups |

Influence of Structural Changes on ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The therapeutic success of any drug candidate is contingent not only on its biological activity but also on its pharmacokinetic profile, which is governed by its ADME properties. Structural modifications to this compound analogues can have a profound impact on these properties.

For instance, increasing the lipophilicity of a compound by adding hydrophobic substituents can enhance its absorption and ability to cross cell membranes, including the blood-brain barrier. However, excessive lipophilicity can also lead to poor solubility, increased plasma protein binding, and rapid metabolism. Therefore, a careful balance must be struck.

The introduction of polar functional groups or the use of bioisosteric replacements for metabolically labile groups, such as the amide bond, can improve metabolic stability and reduce clearance. nih.gov For example, replacing an amide with a more stable heterocycle can prevent enzymatic hydrolysis. The strategic placement of substituents can also block sites of metabolism.

Computational tools are increasingly being used to predict the ADME properties of virtual compounds, allowing for the early identification of potential liabilities and guiding the design of analogues with more favorable pharmacokinetic profiles.

Natural Occurrence and Biosynthesis of N 4 Hydroxy 3 Methoxybenzyl Acetamide

Proposed Biosynthetic Pathways and Precursor Incorporation

While the natural occurrence of N-(4-Hydroxy-3-methoxybenzyl)acetamide is not established, a plausible biosynthetic pathway can be proposed based on the well-characterized biosynthesis of related vanillylamides, such as capsaicin (B1668287) in chili peppers. This proposed pathway originates from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.

The key precursors for the proposed biosynthesis of this compound are derived from the amino acid phenylalanine. The pathway can be outlined in the following key steps:

Phenylalanine to Vanillin (B372448): Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Through a series of hydroxylations and methylations, cinnamic acid is transformed into ferulic acid. Ferulic acid is then converted to vanillin. This part of the pathway is well-established in plants that produce vanillin and related compounds.

Vanillin to Vanillylamine (B75263): The crucial next step is the conversion of vanillin to vanillylamine. In the biosynthesis of capsaicin, this transformation is catalyzed by an aminotransferase enzyme. wikipedia.org This enzyme facilitates the reductive amination of the aldehyde group of vanillin to an amine group, forming vanillylamine. wikipedia.org

Vanillylamine to this compound: The final proposed step is the N-acetylation of vanillylamine. This would involve the transfer of an acetyl group from a donor molecule, most commonly acetyl-CoA, to the amino group of vanillylamine. This reaction would be catalyzed by an N-acetyltransferase enzyme. While specific N-acetyltransferases for vanillylamine have not been characterized in this context, such enzymes are common in plant metabolism and are responsible for the acetylation of a wide range of primary and secondary metabolites. frontiersin.orgnih.gov

The proposed incorporation of precursors in this pathway is summarized in the table below:

| Precursor | Intermediate | Final Product |

| Phenylalanine | Vanillin, Vanillylamine | This compound |

| Acetyl-CoA | - | This compound |

Enzymatic Synthesis and Biotransformation Approaches

The proposed biosynthetic pathway provides a blueprint for the enzymatic synthesis and biotransformation approaches to produce this compound. This involves utilizing isolated enzymes or whole-cell biocatalysts to perform the key reaction steps.

Enzymatic synthesis of vanillylamides has been explored as an alternative to chemical synthesis. google.com Hydrolase enzymes, such as lipases, can be used in reverse in organic solvents to catalyze the amidation of an amine with an acid. In the case of this compound, this could involve the reaction of vanillylamine with acetic acid or an activated acetate (B1210297) derivative.

Biotransformation approaches can leverage microbial or plant cell cultures to convert precursors into the final product. Key enzymatic steps that can be targeted for biotransformation include:

Vanillin to Vanillylamine: The use of aminotransferases is a critical step. Recombinantly expressed aminotransferases have been shown to convert vanillin to vanillylamine. wikipedia.org

Vanillylamine to this compound: The identification and application of a suitable N-acetyltransferase is the final and crucial step. While not specifically documented for vanillylamine, N-acetyltransferases are a well-studied class of enzymes that could be screened for this activity. frontiersin.orgnih.gov The flavoprotein vanillyl alcohol oxidase (VAO) has been shown to act on vanillylamine, though it catalyzes an oxidative deamination to produce vanillin, which is the reverse of the desired step for forming the amine. nih.govrug.nl

The table below summarizes the key enzymes and their potential roles in the enzymatic synthesis and biotransformation of this compound.

| Enzyme Class | Specific Enzyme (Example) | Reaction Catalyzed | Relevance to Synthesis |

| Aminotransferase | Vanillin Aminotransferase | Vanillin → Vanillylamine | Key step in producing the amine precursor |

| N-Acetyltransferase | Arylamine N-acetyltransferases (NATs) | Vanillylamine + Acetyl-CoA → this compound | Proposed final step in the synthesis |

| Hydrolase | Lipase | Vanillylamine + Acetic Acid Derivative → this compound | Potential for in vitro enzymatic synthesis |

Future Research Directions and Unexplored Avenues

Integration of Multi-omics Data for Deeper Mechanistic Understanding

A systems biology approach is essential to unravel the complex biological interactions of N-(4-Hydroxy-3-methoxybenzyl)acetamide. nih.gov Future research will increasingly integrate multi-omics data to build a comprehensive picture of the compound's mechanism of action, moving beyond its primary interaction with TRPV1.

Genomics and Transcriptomics: These analyses can identify genetic variations that influence individual responses to the compound and reveal changes in gene expression patterns in response to treatment. This could elucidate downstream signaling cascades and off-target effects, providing a more holistic view of its cellular impact.

Proteomics: By studying the entire set of proteins in a cell or tissue, proteomics can identify novel protein targets and interaction partners of this compound. This is crucial for understanding how the compound modulates cellular functions and for identifying biomarkers that can predict therapeutic efficacy.

Metabolomics: This involves profiling the complete set of small-molecule metabolites. It can reveal how the compound alters metabolic pathways, which is particularly relevant given the emerging role of TRPV1 agonists in metabolic health. researchgate.netnih.gov

By integrating these datasets, researchers can construct detailed molecular networks that explain not only how this compound works but also predict its effects in different physiological and pathological contexts. nih.gov

Table 1: Multi-omics Approaches in Compound Research

| Omics Field | Objective | Potential Insights for this compound |

|---|---|---|

| Genomics | Analyze DNA sequence | Identify genetic predispositions affecting drug response and sensitivity. |

| Transcriptomics | Analyze RNA expression | Map out gene networks and pathways modulated by the compound. |

| Proteomics | Analyze protein expression and interactions | Discover novel protein targets and biomarkers of compound activity. |

| Metabolomics | Analyze metabolite profiles | Uncover alterations in metabolic pathways and energy regulation. |

Development of Advanced In Vitro and In Vivo Models for Activity Assessment

The translation of preclinical findings to clinical success is a major challenge in drug development. A key future direction is the development and utilization of more physiologically relevant models to assess the activity of this compound.

3D Cell Cultures and Spheroids: Traditional two-dimensional (2D) cell cultures often fail to replicate the complex cellular interactions of living tissue. Three-dimensional (3D) models, such as tumor spheroids, are more representative of in vivo tumors, with gradients of oxygen and nutrients that influence drug response. researchgate.netnih.govmdpi.com These models will be invaluable for more accurately evaluating the anti-cancer potential of this compound and its analogs.

Organoid Technology: Organoids are miniaturized, self-organizing 3D tissue cultures derived from stem cells that can replicate the architecture and function of an organ. scantox.comfrontiersin.org The development of sensory ganglia organoids, for instance, offers an unprecedented opportunity to study the compound's effects on human pain pathways in a dish, providing a powerful translational bridge between animal models and clinical trials. nih.govox.ac.uk These models can be derived from patients with specific chronic pain conditions, enabling research into personalized medicine. frontiersin.orgox.ac.uk

Advanced In Vivo Models: While standard inflammatory pain models, such as the carrageenan model, are useful, future research will employ more sophisticated and clinically relevant in vivo models. ans-biotech.comnih.gov This includes models of neuropathic pain, osteoarthritis, and specific cancer types where TRPV1 is implicated, allowing for a more robust evaluation of therapeutic efficacy.

Exploration of Novel Therapeutic Applications Beyond Current Focus Areas

Research into capsaicin (B1668287) and other TRPV1 modulators has revealed a wide range of biological activities, suggesting that the therapeutic potential of this compound may extend far beyond its current focus on pain and inflammation. nih.govresearchgate.net